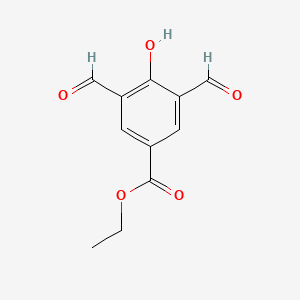![molecular formula C20H26N4O4 B4972385 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4972385.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline, also known as DPA-714, is a small molecule that has gained significant attention in the field of molecular imaging and pharmacology. It is a selective ligand for the translocator protein (TSPO), which is found in high concentrations in the mitochondria of immune cells and glial cells in the brain. DPA-714 has been used to investigate the role of TSPO in various biological processes and diseases, including neuroinflammation, neurodegeneration, and cancer.
Mécanisme D'action
TSPO is a transmembrane protein that is involved in the transport of cholesterol across the mitochondrial membrane and the regulation of mitochondrial function. TSPO is highly expressed in immune cells and glial cells in the brain, where it plays a role in the regulation of neuroinflammation and neurodegeneration. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline binds selectively to TSPO, which allows for the visualization of TSPO expression and activity in vivo.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to modulate the activity of immune cells and glial cells in the brain, which can have both beneficial and detrimental effects depending on the context. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, which can help to alleviate neuroinflammation. However, prolonged activation of TSPO by N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline can lead to the production of reactive oxygen species and the activation of apoptotic pathways, which can contribute to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has several advantages for use in lab experiments. It is a highly selective ligand for TSPO, which allows for the specific visualization of TSPO expression and activity in vivo. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has a high binding affinity for TSPO, which allows for the detection of low levels of TSPO expression. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has some limitations, including its relatively short half-life and the potential for off-target effects due to the expression of TSPO in non-target tissues.
Orientations Futures
There are several future directions for the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline in molecular imaging and pharmacology. One area of research is the development of new TSPO ligands with improved binding affinity and selectivity. Another area of research is the investigation of the role of TSPO in various diseases, including neurodegenerative diseases and cancer. Additionally, the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide additional insights into the role of TSPO in biological processes and diseases.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylmagnesium bromide. This is followed by the reaction of the resulting compound with 2-nitro-5-(1-piperazinyl)aniline in the presence of a palladium catalyst to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been used extensively in molecular imaging studies to visualize the distribution and activity of TSPO in various tissues and organs. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are commonly used imaging modalities to detect the binding of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline to TSPO in vivo. These imaging techniques have been used to investigate the role of TSPO in neuroinflammation, neurodegeneration, and cancer.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-27-19-6-3-15(13-20(19)28-2)7-8-22-17-14-16(4-5-18(17)24(25)26)23-11-9-21-10-12-23/h3-6,13-14,21-22H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPQQLNNZBRUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperazin-1-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B4972304.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4972305.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4972317.png)
![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4972318.png)
![1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4972322.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)

![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)

![2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4972375.png)
![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)